molecular formula C16H22O6 B1670781 Di-tert-butyl phthalate CAS No. 2155-71-7

Di-tert-butyl phthalate

Cat. No.: B1670781
CAS No.: 2155-71-7
M. Wt: 310.34 g/mol
InChI Key: QZYRMODBFHTNHF-UHFFFAOYSA-N
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Description

Di-tert-butyl phthalate (CAS 30448-43-2) is a phthalate ester with the molecular formula C₁₆H₂₂O₄ and a molecular weight of 278.348 g/mol . Its structure features two bulky tert-butyl groups attached to the phthalic acid backbone, conferring distinct physicochemical properties such as a high logP value (4.13), indicative of significant lipophilicity . This compound is utilized in analytical chemistry, particularly in reverse-phase HPLC separation methods, due to its stability and predictable elution behavior . However, its presence as a contaminant in synthetic substrates (e.g., in batch reactions involving malonates) has been noted to interfere with enantioselectivity and yield reproducibility in organic synthesis .

Properties

CAS No.

2155-71-7

Molecular Formula

C16H22O6

Molecular Weight

310.34 g/mol

IUPAC Name

ditert-butyl benzene-1,2-dicarboperoxoate

InChI

InChI=1S/C16H22O6/c1-15(2,3)21-19-13(17)11-9-7-8-10-12(11)14(18)20-22-16(4,5)6/h7-10H,1-6H3

InChI Key

QZYRMODBFHTNHF-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)C1=CC=CC=C1C(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OOC(=O)C1=CC=CC=C1C(=O)OOC(C)(C)C

Appearance

Solid powder

Other CAS No.

2155-71-7

physical_description

Di-(tert-butylperoxy)phthalate, [<= 55% as a paste] is a crystalline solid mixed with water. Water lessens the explosion hazard.
Di-(tert-butylperoxy)phthalate, [technically pure] is a crystalline solid. Particularly heat and contamination sensitive.

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Di-tert-butyl diperoxyphthalate

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Di-tert-butyl phthalate is synthesized through the esterification of phthalic anhydride with tert-butyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to a temperature range of 120°C to 150°C .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring to ensure uniform mixing. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: Di-tert-butyl phthalate undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form phthalic acid and tert-butyl alcohol.

    Oxidation: Strong oxidizing agents can oxidize this compound, leading to the formation of phthalic acid derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions where the tert-butyl groups are replaced by other nucleophiles.

Major Products Formed:

    Hydrolysis: Phthalic acid and tert-butyl alcohol.

    Oxidation: Phthalic acid derivatives.

    Substitution: Various substituted phthalate esters depending on the nucleophile used.

Scientific Research Applications

Toxicological Studies

Di-tert-butyl phthalate has been extensively studied for its toxicological effects. Research indicates that exposure to this compound can lead to adverse reproductive health outcomes. A study found that this compound exposure resulted in decreased testosterone levels and disrupted steroidogenesis in human adrenocortical cells .

Key Findings:

  • Reproductive Health: this compound has been linked to reduced testosterone production and impaired reproductive health in male subjects .
  • Mechanisms of Action: Mechanistic studies reveal that this compound affects steroidogenic enzymes differently compared to its metabolites, indicating varied pathways of toxicity .

Endocrine Disruption Research

As an endocrine disruptor, this compound has been implicated in various studies focusing on its effects on hormonal systems. Its anti-androgenic properties have raised concerns regarding its impact on male reproductive health.

Case Study:
A doctoral thesis explored the persistent effects of this compound on adult male mice after oral exposure. The study demonstrated significant decreases in testosterone levels alongside increased oxidative stress markers, suggesting a link between exposure and hormonal disruption .

Environmental Impact Assessments

This compound is frequently detected in environmental samples due to its widespread use. Assessments of dietary exposure indicate that migration from food contact materials contributes significantly to human exposure levels .

Key Data:

  • Dietary exposure estimates for this compound range from 0.9 to 11.7 µg/kg body weight per day for mean and high consumers, respectively .

Data Tables

Application AreaKey FindingsReference
ToxicologyDecreased testosterone levels; oxidative stress
Endocrine DisruptionAnti-androgenic effects observed
Environmental ExposureSignificant dietary exposure from food contact materials

Mechanism of Action

The mechanism of action of di-tert-butyl phthalate involves its interaction with cellular receptors and enzymes. It is known to activate peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in the regulation of lipid metabolism and inflammation. By binding to these receptors, this compound can influence gene expression and cellular functions .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound CAS Number Molecular Formula Molecular Weight (g/mol) logP Alkyl Chain Type Key Applications
This compound 30448-43-2 C₁₆H₂₂O₄ 278.348 4.13 Branched (tert-butyl) HPLC analysis, synthetic intermediates
Dimethyl phthalate 131-11-3 C₁₀H₁₀O₄ 194.18 1.60 Linear (methyl) Plasticizer, insect repellent
Diethyl phthalate 84-66-2 C₁₂H₁₄O₄ 222.24 2.47 Linear (ethyl) Cosmetics, fragrances
Dibutyl phthalate 84-74-2 C₁₆H₂₂O₄ 278.34 4.72 Linear (butyl) Cosmetics, coatings, adhesives
Diisobutyl phthalate 84-69-5 C₁₆H₂₂O₄ 278.34 4.50 Branched (isobutyl) Plasticizer, vinyl products
Didecyl phthalate 84-77-5 C₂₈H₄₆O₄ 446.66 9.12 Linear (decyl) High-temperature plasticizer

Key Observations :

  • Branching vs.
  • logP Trends : Longer alkyl chains (e.g., didecyl phthalate) increase hydrophobicity (logP = 9.12), while shorter chains (e.g., dimethyl phthalate) are more hydrophilic (logP = 1.60). This compound’s logP (4.13) is comparable to dibutyl phthalate (4.72) but lower than didecyl derivatives .

Toxicological and Environmental Profiles

  • This compound: Limited toxicity data available. Its detection in wastewater treatment effluents (e.g., MBR systems) suggests environmental persistence, but biological impacts are understudied .
  • Diisobutyl phthalate (DIBP) : Linked to hepatic and reproductive toxicity in animal models, with regulatory scrutiny increasing .
  • Diethyl/Dimethyl phthalates : Moderate toxicity but widely detected in aquatic systems, raising concerns about bioaccumulation .

Research Gaps : this compound’s ecological and health risks remain poorly characterized compared to well-studied analogs like dibutyl or diethyl phthalates .

Biological Activity

Di-tert-butyl phthalate (DBP) is a member of the phthalate family, widely used as a plasticizer in various industrial applications. This article explores its biological activity, focusing on its reproductive toxicity, antibacterial properties, and potential for other biological effects.

Overview of this compound

DBP is primarily utilized to enhance the flexibility and durability of plastics. However, concerns have arisen regarding its safety profile, particularly in relation to human health and environmental impact. Research has shown that DBP can disrupt endocrine function and has been associated with various adverse health effects.

Reproductive Toxicity

Mechanisms of Action

DBP exhibits anti-androgenic properties, which are critical in understanding its reproductive toxicity. Studies have demonstrated that DBP exposure leads to reduced fetal testosterone production in animal models, which is a significant concern for male reproductive development. The U.S. Environmental Protection Agency (EPA) has identified this reduction in testosterone as a critical step in the reproductive toxicity of phthalates, including DBP .

Case Studies and Findings

  • Animal Studies : In rodent studies, gestational exposure to DBP has resulted in notable reproductive effects such as hypospadias and decreased anogenital distance (AGD) . These findings indicate a clear dose-response relationship where higher exposure levels correlate with increased incidence of reproductive abnormalities.
  • Toxicological Assessment : The European Food Safety Authority (EFSA) has updated risk assessments indicating that the tolerable daily intake (TDI) for DBP is set at 0.01 mg/kg body weight per day based on its reproductive effects . This assessment emphasizes the need for regulatory control over DBP exposure.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of DBP. Research conducted on extracts from Begonia malabarica showed that DBP exhibited significant antibacterial activity against various pathogens, including Staphylococcus epidermidis and Escherichia coli, with zones of inhibition ranging from 8 mm to 9 mm at different concentrations . This suggests that while DBP poses risks in terms of toxicity, it may also have potential therapeutic applications.

Other Biological Activities

DBP has been investigated for several other biological activities beyond its antibacterial properties:

  • Antitumor Activity : Some studies suggest that derivatives of phthalates may inhibit tumor growth in specific cancer cell lines, indicating potential applications in cancer therapeutics .
  • Endocrine Disruption : The compound's ability to interfere with hormonal signaling pathways raises concerns about its long-term effects on human health and development .

Summary of Biological Effects

Biological ActivityObservationsReferences
Reproductive ToxicityReduced fetal testosterone; hypospadias
Antibacterial ActivityInhibition zones: 8-9 mm against pathogens
Antitumor PotentialInhibition of melanoma cell growth
Endocrine DisruptionInterference with hormonal pathways

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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